Diethyl sulfoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

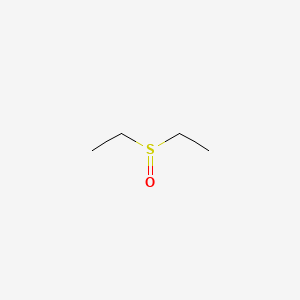

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfinylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-3-6(5)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAFPWNGIUBUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220253 | |

| Record name | Diethyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-29-1 | |

| Record name | Diethyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLSULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030Z61382M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl sulfoxide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfoxide (DESO), a structural analog of the widely utilized dimethyl sulfoxide (DMSO), is an organosulfur compound with the chemical formula (C₂H₅)₂SO. While less ubiquitous than its methyl counterpart, DESO possesses a unique combination of properties that make it a subject of interest in various scientific domains, including organic synthesis, materials science, and increasingly, in the pharmaceutical sciences as a potential solvent and cryoprotectant. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a colorless, viscous liquid at room temperature. Its high polarity and capacity for hydrogen bonding influence its physical characteristics and solvent capabilities.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(ethylsulfinyl)ethane[2] |

| Synonyms | DESO, Ethyl sulfoxide, 1,1'-Sulfinylbis(ethane)[2] |

| CAS Number | 70-29-1[2] |

| Molecular Formula | C₄H₁₀OS[2] |

| Molecular Weight | 106.19 g/mol [3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Melting Point | 14 °C (-11.58 °C also reported)[4][5] | Sources report conflicting data, suggesting sensitivity to purity. |

| Boiling Point | ~169-212 °C[4][5] | A range of values is reported, likely due to variations in pressure. |

| Density | ~1.0092 - 1.066 g/cm³ at 25 °C[4][6] | Values vary across different experimental reports. |

| Solubility | Miscible with water and many organic solvents.[3] | Similar to DMSO, it is a versatile solvent. |

| pKa | Not experimentally determined | For comparison, the pKa of the methyl protons in DMSO is ~35.[7] |

| logP | Not experimentally determined | For comparison, the logP of DMSO is -1.35.[8] |

| Refractive Index | ~1.478 - 1.592[4][5] | Reported values show significant variance. |

| Dipole Moment | 4.07 D[3] | Calculated value, indicating high polarity. |

Molecular Structure and Spectroscopic Analysis

The this compound molecule adopts a trigonal pyramidal geometry around the central sulfur atom, which is bonded to two ethyl groups and one oxygen atom. A lone pair of electrons resides on the sulfur atom, contributing to the molecule's overall polarity and its capabilities as a ligand.[3]

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons of the ethyl groups, arising from spin-spin coupling.[3]

-

¹³C NMR : The carbon-13 NMR spectrum would display two distinct signals for the methyl and methylene carbons of the ethyl groups.

-

-

Infrared (IR) Spectroscopy :

-

A characteristic strong absorption band is observed for the S=O stretching vibration. For DESO, this is reported around 1046 cm⁻¹.[9] The position of this band can be influenced by the solvent and the presence of hydrogen bonding.

-

-

Mass Spectrometry (MS) :

-

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of ethyl groups.[3]

-

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of its corresponding sulfide, diethyl sulfide. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice.

Experimental Protocol: Oxidation of Diethyl Sulfide with Hydrogen Peroxide

This protocol is a general method for the oxidation of sulfides to sulfoxides and can be adapted for the synthesis of this compound.[10]

Materials:

-

Diethyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide solution (e.g., 4 M)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, stirrer, dropping funnel, etc.)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl sulfide (1 equivalent) in glacial acetic acid.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide (approximately 1.1 equivalents) to the stirred solution. The addition should be controlled to manage any exothermic reaction.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting sulfide), carefully neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

References

- 1. pharmtech.com [pharmtech.com]

- 2. This compound | C4H10OS | CID 6263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 70-29-1 [smolecule.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. Cryoprotection by dimethyl sulfoxide and dimethyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. valudor.com [valudor.com]

- 9. researchgate.net [researchgate.net]

- 10. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Diethyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of diethyl sulfoxide (DESO), a valuable organosulfur compound. The primary focus of this document is on the prevalent and efficient method of synthesizing this compound through the oxidation of diethyl sulfide. This guide details two principal oxidative methods: the use of hydrogen peroxide, often in the presence of a catalyst or acidic medium, and the application of periodates, such as sodium metaperiodate. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis processes. This guide is intended to be a practical resource for researchers, chemists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound ((C₂H₅)₂SO), also known as DESO, is an organosulfur compound belonging to the sulfoxide family, analogous to the more commonly known dimethyl sulfoxide (DMSO). Its utility in various chemical transformations and potential applications in medicinal chemistry and drug development necessitate reliable and efficient synthetic routes. The most direct and widely employed method for the preparation of this compound is the selective oxidation of its corresponding sulfide, diethyl sulfide ((C₂H₅)₂S).

This process requires careful selection of the oxidizing agent and reaction conditions to achieve a high yield of the sulfoxide while minimizing over-oxidation to the corresponding sulfone ((C₂H₅)₂SO₂). This guide will explore the most effective and commonly cited methods for this transformation.

Overview of Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the oxidation of diethyl sulfide. The core of this transformation lies in the addition of a single oxygen atom to the sulfur atom of the thioether.

Caption: General reaction pathway for the synthesis of this compound.

Key considerations for a successful synthesis include:

-

Selectivity: The chosen oxidant should be selective for the formation of the sulfoxide over the sulfone.

-

Yield: The reaction should provide a high yield of the desired product.

-

Reaction Conditions: Mild reaction conditions are preferable to avoid degradation of the product and minimize side reactions.

-

Work-up and Purification: The procedure should allow for straightforward isolation and purification of the this compound.

Two of the most effective classes of oxidizing agents for this purpose are hydrogen peroxide and periodates.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of sulfoxides from sulfides using the methods detailed in this guide. While specific data for this compound is limited in the literature, the provided data for analogous sulfides offers a strong indication of the expected outcomes.

| Oxidizing Agent | Substrate | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hydrogen Peroxide (30%) | General Sulfides | Glacial Acetic Acid | Room Temperature | Varies | 90-99 | [1][2] |

| Sodium Metaperiodate | Thioanisole | Water/Methylene Chloride | 0 (Ice Bath) | 15 hours | 91 | [3] |

| Hydrogen Peroxide (30%) | Thioanisole | Trifluoroethanol | 0 to Room Temp | 8 hours | - | [4] |

Experimental Protocols

This section provides detailed experimental protocols for the two primary methods of this compound synthesis.

Oxidation with Hydrogen Peroxide in Glacial Acetic Acid

This method is noted for its high yields and use of a "green" oxidant.[1][2]

Workflow:

Caption: Experimental workflow for H₂O₂ oxidation.

Materials:

-

Diethyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

4 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl sulfide (2 mmol) in glacial acetic acid (2 mL).

-

Slowly add 30% hydrogen peroxide (8 mmol) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography until the starting sulfide is consumed.

-

Upon completion, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic layer under reduced pressure to yield the pure this compound.

Oxidation with Sodium Metaperiodate

This protocol is adapted from a well-established procedure for the oxidation of dialkyl sulfides and is known for its mild conditions and high yields, effectively avoiding over-oxidation.[3]

Workflow:

Caption: Experimental workflow for NaIO₄ oxidation.

Materials:

-

Diethyl sulfide

-

Sodium metaperiodate (NaIO₄)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated carbon (optional)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, Büchner funnel, separatory funnel, distillation apparatus)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, prepare a solution of sodium metaperiodate (0.105 mol) in deionized water (210 mL).

-

Cool the mixture in an ice bath.

-

To the cooled and stirred solution, add diethyl sulfide (0.100 mol). Note: For dialkyl sulfides, maintaining a low temperature is crucial to prevent over-oxidation.[3]

-

Continue stirring the reaction mixture at ice-bath temperature for approximately 15 hours.

-

After the reaction period, filter the mixture through a Büchner funnel to remove the precipitated sodium iodate.

-

Wash the filter cake with three portions of dichloromethane.

-

Transfer the combined filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with three portions of dichloromethane.

-

Combine all the organic extracts. An optional treatment with activated carbon can be performed at this stage to remove colored impurities.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

For high purity, the crude product can be purified by vacuum distillation.

Reaction Mechanism

The oxidation of sulfides to sulfoxides is generally believed to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Proposed Mechanism for Hydrogen Peroxide Oxidation: In an acidic medium like glacial acetic acid, hydrogen peroxide can be protonated, increasing its electrophilicity. The sulfur atom of diethyl sulfide then acts as a nucleophile, attacking the terminal oxygen of the protonated hydrogen peroxide (or peracetic acid formed in situ), leading to the formation of this compound and water.[1]

Safety Considerations

-

Diethyl sulfide is a flammable liquid with a strong odor. Handle in a well-ventilated fume hood.

-

Hydrogen peroxide (30%) is a strong oxidizing agent and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Glacial acetic acid is corrosive. Handle with care and appropriate PPE.

-

Sodium metaperiodate is an oxidizing agent. Avoid contact with combustible materials.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

The neutralization of the acidic reaction mixture with sodium hydroxide is an exothermic process and should be performed with cooling.

Conclusion

The synthesis of this compound via the oxidation of diethyl sulfide is a robust and efficient process. Both the hydrogen peroxide/glacial acetic acid and the sodium metaperiodate methods offer high yields and selectivity. The choice of method may depend on factors such as scale, cost of reagents, and desired purity. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful laboratory-scale preparation of this compound.

Disclaimer: The procedures outlined in this document are intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken. The information is provided without any warranty, express or implied.

References

Diethyl sulfoxide physical characteristics

An In-depth Technical Guide to the Physical Characteristics of Diethyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of this compound. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes key quantitative data in a structured format, details the experimental methodologies for determining these properties, and includes a visual representation of the general experimental workflow.

Core Physical and Chemical Properties

This compound, with the chemical formula C4H10OS, is an organosulfur compound.[1][2][3][4] It is also known by other names such as (ethylsulfinyl)ethane and ethyl sulfoxide.[1][5]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H10OS | [1][2][3][4] |

| Molecular Weight | 106.19 g/mol | [1][3][6] |

| Melting Point | 14 °C | [2][6][7][8][9] |

| Boiling Point | 103-105 °C, 169.15 °C (estimate), 212 °C at 760 mmHg | [2][5][6][7][8] |

| Density | 1.0092 g/cm³, 1.02 g/cm³, 1.066 g/cm³ at 25 °C | [2][6][7][8] |

| Refractive Index | 1.477, 1.5920 (estimate), 1.46800 at 298.15 K | [1][2][6][7] |

| Flash Point | 82 °C | [5][7] |

| Vapor Pressure | 0.258 mmHg at 25 °C | [5] |

| Dipole Moment | 4.07 Debye | [1][9] |

| Solubility in Water | 1.795e+005 mg/L at 25 °C | [4] |

Experimental Protocols for Property Determination

The determination of the physical characteristics of organic compounds like this compound involves a series of well-established experimental protocols.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[10]

-

Apparatus: A common method utilizes a melting point apparatus, such as a Vernier melt station.[10]

-

Procedure:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range.

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.[10]

-

Apparatus: A simple distillation apparatus is typically used.[10]

-

Procedure:

-

The liquid sample is placed in a round-bottom flask.

-

The distillation apparatus is assembled with a condenser and a collection flask.

-

The liquid is heated, and the vapor rises.

-

A thermometer is placed so that the bulb is just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[10]

-

Density Measurement

Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer or a digital densitometer can be used for accurate measurements.

-

Procedure (using a pycnometer):

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid sample, and its mass is measured.

-

The mass of the pycnometer filled with a reference substance of known density (e.g., distilled water) is also determined.

-

The density of the sample is calculated by comparing the mass of the sample to the mass of the reference substance.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Apparatus: An Abbé refractometer is a common instrument for this measurement.[11]

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is read directly from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[1]

-

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of an organic compound.

Caption: Experimental workflow for physical property determination.

References

- 1. Buy this compound | 70-29-1 [smolecule.com]

- 2. 70-29-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C4H10OS | CID 6263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 70-29-1, this compound - chemBlink [chemblink.com]

- 5. 70-29-1 | diethyl sulphoxide [chemindex.com]

- 6. This compound CAS#: 70-29-1 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound [stenutz.eu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

Diethyl Sulfoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfoxide (DESO) is an organosulfur compound with the chemical formula (C₂H₅)₂SO. It is the diethyl analogue of the widely used solvent and therapeutic agent, dimethyl sulfoxide (DMSO). While structurally similar to DMSO, this compound is less commonly encountered in research and industrial applications. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical identifiers, physical and spectroscopic properties, a general synthesis protocol, and a discussion of its toxicological profile. Notably, there is a significant lack of publicly available data on the specific biological activities and interactions with signaling pathways for this compound, a stark contrast to the extensive research on DMSO.

Chemical Identifiers and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized in the tables below, providing a foundational dataset for researchers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 70-29-1[1] |

| IUPAC Name | (Ethanesulfinyl)ethane[1] |

| Synonyms | DESO, Diethyl sulphoxide, Ethyl sulfoxide, 1,1'-Sulfinylbisethane[1] |

| Molecular Formula | C₄H₁₀OS[1] |

| InChI | InChI=1S/C4H10OS/c1-3-6(5)4-2/h3-4H2,1-2H3[1] |

| InChIKey | CCAFPWNGIUBUSD-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCS(=O)CC[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molar Mass | 106.18 g·mol⁻¹[1] |

| Appearance | Colorless viscous liquid[1] |

| Density | 1.066 g/cm³[1] |

| Melting Point | 14 °C (57 °F; 287 K)[1] |

| Boiling Point | Not available |

| Dipole Moment | 4.07 Debye[2] |

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Observed Features |

| ¹H NMR | Methyl protons (CH₃): Triplet at ~1.3 ppm. Methylene protons (CH₂): Quartet at ~2.7 ppm.[2] |

| ¹³C NMR | Methyl carbon (CH₃): ~6.5 ppm. Methylene carbon (CH₂): ~46.5 ppm.[2] |

| Mass Spectrometry | Protonated molecular ion (M+H)⁺ at m/z 107. Fragmentation typically involves the loss of ethyl groups.[2] |

| Infrared (IR) Spectroscopy | Strong, broad absorption for the S=O stretching vibration is expected in the range of 1050-1040 cm⁻¹. |

Experimental Protocols: Synthesis of this compound

The most common method for the synthesis of sulfoxides is the oxidation of the corresponding sulfide. This compound is prepared by the oxidation of diethyl sulfide. A general and environmentally friendly method involves the use of hydrogen peroxide as the oxidant.

General Protocol for the Oxidation of Diethyl Sulfide to this compound

This protocol is a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.

Materials:

-

Diethyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

4M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the diethyl sulfide (1 equivalent) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (4 equivalents) to the solution while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the solution with a 4M aqueous solution of NaOH.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

References

An In-depth Technical Guide to the Spectroscopic Data of Diethyl Sulfoxide (NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for diethyl sulfoxide. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data of this compound

The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.70 | Quartet (q) | 7.5 | -CH₂- |

| 1.25 | Triplet (t) | 7.5 | -CH₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 47.0 | -CH₂- |

| 7.1 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: FT-IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2980-2880 | Strong | C-H stretch (alkane) |

| 1460, 1380 | Medium | C-H bend (alkane) |

| 1046 | Strong | S=O stretch |

Sample Preparation: Neat liquid film.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining NMR and FT-IR spectra.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a 90° radiofrequency pulse to excite the protons.

-

Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay between scans to allow the protons to return to their equilibrium state.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

2.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Dissolve 20-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Follow the same locking and shimming procedures as for ¹H NMR.

-

-

Data Acquisition:

-

Set a wider spectral width to accommodate the larger range of ¹³C chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

A larger number of scans is typically required to obtain a good signal-to-noise ratio.

-

A relaxation delay is used to ensure accurate quantification if needed.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Perform baseline correction.

-

Reference the spectrum using the solvent's carbon signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid this compound onto the surface of an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).

-

If using salt plates, ensure a thin film is formed by gently pressing the plates together.

-

-

Instrument Setup:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Allow the instrument to warm up to a stable operating temperature.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plates). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum. The number of scans can be averaged to improve the signal-to-noise ratio. A typical range is 16 to 64 scans.

-

The data is typically collected over the mid-infrared range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

-

The y-axis is typically presented as either percent transmittance or absorbance.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for spectroscopic analysis, from initial sample handling to final data interpretation.

The Coordination Chemistry of Diethyl Sulfoxide with Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfoxide (DESO), (C₂H₅)₂SO, is a dialkyl sulfoxide that, while structurally similar to the extensively studied dimethyl sulfoxide (DMSO), presents unique steric and electronic properties as a ligand in coordination chemistry. Its larger ethyl groups introduce greater steric hindrance, which can influence the geometry and stability of its metal complexes. This technical guide provides a comprehensive overview of the coordination chemistry of DESO with various metals, focusing on synthesis, characterization, and structural features. Due to the comparatively limited body of research on DESO, this guide will also draw upon the well-established coordination chemistry of DMSO to infer and contextualize the behavior of DESO complexes.

General Principles of Sulfoxide Coordination

Sulfoxides are ambidentate ligands, capable of coordinating to a metal center through either the sulfur or the oxygen atom. The choice of coordination mode is primarily dictated by the Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions, which are typically small and highly charged, preferentially coordinate to the hard oxygen donor atom. Conversely, soft metal ions, which are larger and more polarizable, favor coordination with the softer sulfur atom. Borderline metals can exhibit linkage isomerism, coordinating through either S or O, or in some cases, both within the same complex.[1]

The coordination mode of sulfoxides can be readily distinguished using infrared (IR) spectroscopy. The S=O stretching frequency in free DESO is a key diagnostic tool. Coordination through the oxygen atom leads to a decrease in the S=O stretching frequency due to the donation of electron density from the oxygen to the metal, weakening the S=O bond. In contrast, coordination through the sulfur atom results in an increase in the S=O stretching frequency. This is because the metal donates electron density to the sulfur, which in turn strengthens the S=O π-backbonding.

Synthesis of this compound Metal Complexes

The synthesis of DESO-metal complexes generally involves the reaction of a metal salt with DESO, which can act as both a reactant and a solvent. The choice of solvent, temperature, and stoichiometry can influence the final product.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of DESO-metal complexes.

Coordination Chemistry of this compound with Platinum

The coordination chemistry of DESO with platinum has been the most explored, revealing a preference for S-coordination, consistent with platinum's classification as a soft metal.

Platinum(IV) Complexes

Computational studies have investigated the stability of [PtCl₅(DESO)]⁻, suggesting that DESO can act as a neutral ligand in platinum(IV) complexes.[2][3] The synthesis of tetraethylammonium diethylsulfoxidopentachloroplatinate, [Et₄N][PtCl₅(deso)], has been reported, providing experimental evidence for this class of compounds.[4][5]

Platinum(II) Complexes

The synthesis and structure of cis-[dichloro(triphenylphosphine)(diethylsulfoxide)platinum(II)], cis-[PtCl₂(PPh₃)(deso)], has been described in the Russian Journal of General Chemistry. This complex represents a key example of a mixed-ligand DESO-platinum(II) compound. While the full experimental details and characterization data from this source are not widely available, the synthesis would likely follow the general principles of ligand substitution on a suitable platinum(II) precursor.

Coordination Chemistry of this compound with Other Metals

Data on the coordination of DESO with other metals is sparse. However, analogies can be drawn from the behavior of other dialkyl sulfoxides.

Cobalt(II)

A comparative study of cobalt(II) chloride in DMSO and DESO using UV-Vis and FT-IR spectroscopy indicated that DESO has a stronger solvating ability than DMSO. The spectra suggest the formation of Co(II)-DESO complexes with coordination through the oxygen atom of the sulfoxide group, which is expected for the hard Co(II) ion.[6]

Rhodium, Palladium, and Ruthenium

While specific studies on DESO complexes with rhodium, palladium, and ruthenium are limited, the extensive research on their DMSO analogues provides a predictive framework. Rhodium(III), a borderline metal, can coordinate DMSO through both S and O atoms, sometimes in the same complex.[7][8] Palladium(II), a soft metal, generally favors S-coordination with DMSO.[9] Ruthenium(II) and (III), being borderline metals, exhibit linkage isomerism with DMSO, and numerous S- and O-bonded complexes have been characterized.[10][11] It is reasonable to expect that DESO would exhibit similar coordination behavior with these metals, with the larger steric bulk of the ethyl groups potentially influencing the stability and isomer preference of the resulting complexes.

Experimental Protocols

Detailed experimental protocols for the synthesis of DESO-metal complexes are not widely published. The following are generalized procedures based on available information and adaptations from analogous DMSO-complex syntheses.

Synthesis of Tetraethylammonium Diethylsulfoxidopentachloroplatinate, [Et₄N][PtCl₅(deso)]

This synthesis is based on reports of similar platinum-sulfoxide complexes.[4][5]

-

Precursor Preparation: Hexachloroplatinic acid hydrate (H₂[PtCl₆]·xH₂O) is the typical starting material.

-

Reaction: A solution of H₂[PtCl₆]·xH₂O in a mixed solvent system of acetonitrile and this compound is prepared.

-

Precipitation: Tetraethylammonium chloride ([Et₄N]Cl) is added to the solution, leading to the precipitation of the desired complex.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum.

Synthesis of cis-[Dichloro(triphenylphosphine)(diethylsulfoxide)platinum(II)], cis-[PtCl₂(PPh₃)(deso)]

This protocol is an adaptation based on the synthesis of similar mixed-ligand platinum(II) complexes.

-

Starting Material: A suitable platinum(II) precursor such as K₂[PtCl₄] or cis-[PtCl₂(NCCH₃)₂] is used.

-

Ligand Substitution: The precursor is dissolved in an appropriate solvent (e.g., ethanol or a chlorinated solvent).

-

Reaction with Triphenylphosphine: One equivalent of triphenylphosphine (PPh₃) is added to the solution and stirred until the formation of an intermediate complex, such as [PtCl₃(PPh₃)]⁻.

-

Reaction with DESO: this compound is then added to the reaction mixture, leading to the displacement of a chloride or solvent ligand to form the final product.

-

Isolation: The product may precipitate from the reaction mixture or be isolated by solvent evaporation and recrystallization.

Characterization of DESO-Metal Complexes

The characterization of DESO-metal complexes relies on a combination of spectroscopic and analytical techniques.

Characterization Workflow

Caption: A standard workflow for the characterization of newly synthesized DESO-metal complexes.

Quantitative Data

Quantitative data for DESO-metal complexes is limited in the literature. The following table summarizes expected trends and available data, with much of the information inferred from studies on DMSO complexes.

| Complex Type | Metal | Coordination Mode | ν(S=O) (cm⁻¹) | Key Structural Features / Comments |

| [PtCl₅(DESO)]⁻ | Pt(IV) | S-bonded | Expected > 1100 | Steric hindrance from ethyl groups may influence stability.[2][3] |

| cis-[PtCl₂(PPh₃)(DESO)] | Pt(II) | S-bonded | Expected > 1100 | Square planar geometry. |

| [CoCl₂(DESO)ₓ] | Co(II) | O-bonded | Expected < 1000 | DESO shows stronger solvation than DMSO for Co(II).[6] |

| [RhClₓ(DESO)ᵧ] | Rh(III) | S- and/or O-bonded | Variable | Linkage isomerism is likely, similar to DMSO complexes.[7][8] |

| [PdCl₂(DESO)₂] | Pd(II) | S-bonded | Expected > 1100 | Soft-soft interaction favors S-coordination.[9] |

| [RuCl₂(DESO)₄] | Ru(II) | S- and/or O-bonded | Variable | Both cis and trans isomers with mixed S- and O-bonding are possible.[10][11] |

Conclusion and Future Outlook

The coordination chemistry of this compound is an underdeveloped area of research with significant potential. The available data, primarily focused on platinum complexes, indicates that DESO behaves as a versatile ligand, exhibiting coordination modes analogous to its well-studied counterpart, DMSO. The increased steric bulk and potentially stronger solvating ability of DESO suggest that its complexes may offer unique reactivity and stability profiles.

Future research should focus on the systematic synthesis and characterization of DESO complexes with a broader range of transition metals. Detailed structural studies, including single-crystal X-ray diffraction, are crucial for understanding the subtle effects of the ethyl groups on coordination geometry. Furthermore, exploring the applications of these complexes in areas such as catalysis and medicinal chemistry, where DMSO complexes have shown considerable promise, could open up new avenues for scientific discovery and technological innovation. The development of a more comprehensive library of DESO-metal complexes will undoubtedly enrich our understanding of sulfoxide coordination chemistry and may lead to the discovery of novel compounds with valuable properties.

References

- 1. Dichlorotetrakis(dimethylsulfoxide)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 2. jos.ut.ac.ir [jos.ut.ac.ir]

- 3. Dimethyl Sulfoxide Containing Platinum(II) and Palladium(... [degruyterbrill.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ambidentate coordination of dimethyl sulfoxide in rhodium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Water-Soluble Ruthenium(III)-Dimethyl Sulfoxide Complexes: Chemical Behaviour and Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Some dimethyl sulphoxide and sulphide complexes of ruthenium [inis.iaea.org]

An In-depth Technical Guide to the Solubility of Diethyl Sulfoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl sulfoxide (DESO) in a range of common organic solvents. This compound, a diphatic sulfoxide, is a polar aprotic solvent with properties that make it of interest in various chemical and pharmaceutical applications. Understanding its solubility behavior is critical for its effective use in synthesis, formulation, and other research and development activities.

While extensive quantitative solubility data for this compound is not as readily available as for its lower homolog, dimethyl sulfoxide (DMSO), this guide synthesizes the existing knowledge from scientific literature to provide a thorough understanding of its miscibility and solubility limits.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents at various temperatures is not extensively tabulated in publicly available chemical literature and handbooks. However, based on studies of its binary mixtures and thermodynamic properties, a clear qualitative and semi-quantitative picture of its solubility can be presented.

| Solvent Class | Solvent | Solubility/Miscibility | Temperature (°C) | Citation(s) |

| Polar Protic Solvents | Methanol | Miscible | Ambient | [1][2] |

| Ethanol | Miscible | Ambient | ||

| Polar Aprotic Solvents | Acetonitrile | Miscible | 25-50 | [3] |

| Acetone | Miscible | Ambient | [4] | |

| Dimethylformamide (DMF) | Miscible | Ambient | ||

| Ethers | Diethyl Ether | Information not available | ||

| Tetrahydrofuran (THF) | Information not available | |||

| Halogenated Solvents | Dichloromethane | Information not available | ||

| Chloroform | Information not available | |||

| Aromatic Hydrocarbons | Toluene | Limited Miscibility | Ambient | |

| Non-Polar Aliphatic | Hexane | Limited Miscibility | Ambient | [4] |

| Hydrocarbons | Cyclohexane | Limited Miscibility | Ambient | [4] |

Experimental Protocols: Determining Solubility

The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a compound like this compound in organic solvents.

Equilibrium Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a solute in a solvent.

a. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., hexane, toluene, ethanol)

-

Analytical balance (accurate to ±0.1 mg)

-

Scintillation vials or flasks with airtight seals

-

Constant temperature incubator shaker or water bath with orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

b. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation should be vigorous enough to keep the excess solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed vial.

-

Quantification: Accurately weigh the collected sample of the saturated solution. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or HPLC method.

-

Calculation: From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. Express the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction).

Isothermal Titration Method

This method is useful for determining the point of saturation by observing the phase transition from a clear solution to a turbid suspension.

a. Materials and Equipment

-

This compound

-

Organic solvent

-

Thermostatted vessel with a magnetic stirrer

-

Light source and detector (nephelometer) or visual observation

-

Calibrated burette or syringe pump for precise addition of titrant

b. Procedure

-

Initial Setup: Place a known volume or mass of the solvent in the thermostatted vessel.

-

Titration: Slowly add this compound to the solvent while continuously stirring and maintaining a constant temperature.

-

Endpoint Detection: The endpoint is reached when the first persistent turbidity is observed, indicating that the solution is saturated and a second phase (undissolved this compound) is beginning to form. The turbidity can be detected visually or more accurately using a nephelometer.

-

Calculation: The amount of this compound added to reach the endpoint is used to calculate the solubility at that temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

References

Diethyl Sulfoxide: A Technical Guide to a Polar Aprotic Solvent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl sulfoxide (DESO), a polar aprotic solvent with potential applications in research and development. While less ubiquitous than its close analog, dimethyl sulfoxide (DMSO), DESO possesses a unique set of properties that may offer advantages in specific chemical and biological applications. This document will delve into the physicochemical characteristics, synthesis, and potential uses of this compound, drawing comparisons with the well-documented properties of DMSO to provide a thorough understanding.

Physicochemical Properties

This compound ((C₂H₅)₂SO) is an organosulfur compound that presents as a colorless, viscous liquid under standard conditions.[1] As a polar aprotic solvent, it is characterized by a high dipole moment and the absence of acidic protons, which influences its solvation capabilities and reactivity. Below is a comparative summary of the key physicochemical properties of this compound and dimethyl sulfoxide.

| Property | This compound (DESO) | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₄H₁₀OS[2] | C₂H₆OS[3] |

| Molecular Weight | 106.19 g/mol [2] | 78.13 g/mol [3] |

| Appearance | Colorless viscous liquid[1] | Colorless liquid[3] |

| Density | 1.066 g/cm³[4] | 1.1004 g/cm³[3] |

| Melting Point | 14 °C (57 °F; 287 K)[1] | 19 °C (66 °F; 292 K)[3] |

| Boiling Point | 103-105 °C[4] | 189 °C (372 °F; 462 K)[5] |

| Flash Point | Not readily available | 87 °C (188.6 °F)[5] |

| Solubility in Water | Miscible | Miscible[3] |

| Dipole Moment | 4.07 Debye[6] | 3.96 D[7] |

| CAS Number | 70-29-1[4] | 67-68-5[3] |

| LD₅₀ (oral, rat) | 5650 mg/kg[1] | 14,500 mg/kg[7] |

Synthesis of this compound

The primary method for the synthesis of this compound is the oxidation of diethyl sulfide. This reaction can be achieved using various oxidizing agents. A common and efficient laboratory-scale synthesis involves the use of an oxidizing agent in a suitable solvent.

Experimental Protocol: Oxidation of Diethyl Sulfide

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Diethyl sulfide

-

Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA))

-

Solvent (e.g., dichloromethane, acetone)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve diethyl sulfide in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add the oxidizing agent dropwise to the stirred solution using a dropping funnel. Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with a suitable aqueous solution (e.g., sodium sulfite solution to quench excess peroxide, followed by saturated sodium bicarbonate solution) in a separatory funnel.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Applications in Research and Drug Development

While specific, documented applications of this compound are less common than for DMSO, its properties as a polar aprotic solvent suggest its utility in several areas of chemical and pharmaceutical research.

As a Reaction Solvent

Similar to DMSO, DESO can be an effective solvent for a variety of organic reactions, particularly those involving polar or ionic intermediates.[3] Its ability to dissolve a wide range of both polar and nonpolar compounds makes it a versatile medium for synthesis.[3] The lower boiling point of DESO compared to DMSO could be advantageous for reactions requiring milder conditions or for easier solvent removal post-reaction.

Potential in Drug Formulation and Delivery

The well-established role of DMSO as a penetration enhancer in transdermal drug delivery systems suggests that DESO may possess similar capabilities.[8][9] Its amphiphilic nature could facilitate the transport of active pharmaceutical ingredients (APIs) across biological membranes. Further research is warranted to explore the efficacy and safety of DESO as a vehicle for topical and transdermal drug delivery.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is important to consult the Safety Data Sheet (SDS) for detailed information.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., butyl rubber), safety goggles, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[10]

-

Avoid Contact: Avoid contact with skin and eyes.[10] DESO, like DMSO, may enhance the dermal absorption of other chemicals.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from ignition sources.[11]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water.[5]

-

Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. The ¹H and ¹³C NMR spectra of this compound have been reported.

-

¹H NMR: The proton NMR spectrum would be expected to show a quartet and a triplet corresponding to the ethyl groups, with chemical shifts influenced by the electron-withdrawing sulfoxide group.

-

¹³C NMR: The carbon NMR spectrum would display two distinct signals for the two carbon atoms of the ethyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is useful for identifying functional groups. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the S=O stretching vibration.

Conclusion

This compound is a polar aprotic solvent with a set of physicochemical properties that make it a potentially valuable, though currently underutilized, tool in organic synthesis and pharmaceutical sciences. While it shares many characteristics with the widely used dimethyl sulfoxide, its lower boiling point and different steric profile may offer advantages in specific applications. Further research into the reaction kinetics, solubility parameters, and biological interactions of DESO is needed to fully realize its potential in research and drug development. This guide serves as a foundational resource for scientists and researchers interested in exploring the applications of this versatile solvent.

References

- 1. This compound | C4H10OS | CID 6263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. fishersci.com [fishersci.com]

- 5. Buy this compound | 70-29-1 [smolecule.com]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. echemi.com [echemi.com]

- 10. valudor.com [valudor.com]

- 11. rsc.org [rsc.org]

Thermochemical Properties of Diethyl Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for diethyl sulfoxide ((C₂H₅)₂SO). The information presented herein is intended to be a valuable resource for researchers and professionals involved in fields where the thermodynamic properties of organosulfur compounds are of interest, such as in drug development, chemical synthesis, and materials science. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of the underlying scientific workflows.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical and biological systems. The following table summarizes the key experimental and calculated thermochemical data for this compound.

| Thermochemical Property | Symbol | State | Value | Units | Method | Reference |

| Standard Enthalpy of Formation | ΔfH° | Gas | -205 ± 2 | kJ/mol | Experimental (Calorimetry) | [1] |

| Standard Enthalpy of Formation | ΔfH° | Liquid | -267.6 ± 0.8 | kJ/mol | Experimental (Calorimetry) | [2] |

| Standard Enthalpy of Combustion | ΔcH° | Liquid | -3337.5 ± 0.4 | kJ/mol | Experimental (Calorimetry) | [2] |

| Standard Molar Entropy | S° | Liquid | Data not available | J/(mol·K) | - | - |

| Molar Heat Capacity | Cp | Liquid | Data not available | J/(mol·K) | - | - |

| Standard Gibbs Free Energy of Formation | ΔfG° | Liquid | Data not available (requires S°) | kJ/mol | - | - |

Note: The standard state is defined as 298.15 K (25 °C) and 1 bar pressure.

Experimental Protocols

The experimental determination of the enthalpy of formation and combustion of this compound, a hygroscopic and volatile liquid, requires specialized techniques to ensure accuracy. The data presented in this guide were primarily obtained using rotating-bomb calorimetry.

Determination of Enthalpy of Combustion of Liquid this compound by Rotating-Bomb Calorimetry

This method is designed for the complete combustion of volatile and energetic liquid samples to accurately measure the heat released.

1. Sample Preparation and Handling:

-

Due to the hygroscopic nature of this compound, all handling and preparation steps must be conducted in a dry atmosphere, such as a glovebox with a controlled inert gas (e.g., dry nitrogen) environment.[3]

-

The this compound sample is encapsulated in a material of known and low heat of combustion, typically a polyethylene ampoule or capsule.[3]

-

The mass of the this compound sample is determined with high precision by weighing the capsule before and after filling.

2. Calorimeter Setup:

-

A high-precision, fluidless rotating-bomb calorimeter with a known heat capacity is used. The rotation of the bomb ensures a complete and uniform combustion process and subsequent dissolution of combustion products.[3]

-

A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere and dissolve the acidic combustion products (e.g., SO₂), facilitating the formation of a uniform solution for analysis.

-

The bomb is pressurized with a high-purity oxygen atmosphere (typically around 30 atm) to ensure complete combustion.

3. Combustion and Temperature Measurement:

-

The sealed bomb is placed in the calorimeter, which is submerged in a precisely measured volume of water in a well-insulated jacket.

-

The sample is ignited using a cotton fuse or an iron wire with a known heat of combustion.

-

The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction until a stable final temperature is reached.

4. Data Analysis and Corrections:

-

The gross heat released during the combustion is calculated from the observed temperature rise and the total heat capacity of the calorimeter system.

-

Corrections are applied to account for the heat of combustion of the capsule material and the ignition fuse.

-

Further corrections, known as Washburn corrections, are made to account for the energy changes associated with bringing the reactants and products to their standard states.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from the corrected heat of combustion.

Logical and Experimental Workflows

To better illustrate the processes involved in determining and utilizing thermochemical data, the following diagrams are provided.

References

Unveiling the Electron Structure of Diethyl Sulfoxide: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This in-depth technical guide provides a comprehensive analysis of the electron structure of diethyl sulfoxide (DESO), a compound of increasing interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of DESO's molecular geometry, electronic properties, and potential biological relevance.

Molecular Geometry and Bonding

The molecular structure of this compound, much like its well-studied counterpart dimethyl sulfoxide (DMSO), is characterized by a trigonal pyramidal geometry around the central sulfur atom. This geometry arises from the presence of a stereochemically active lone pair of electrons on the sulfur atom, influencing the overall shape and reactivity of the molecule.

The bonding in the sulfoxide group (S=O) is a key feature of DESO's electronic structure. It is best described as a resonance hybrid of a double bond and a semipolar single bond, resulting in a partial negative charge on the oxygen atom and a partial positive charge on the sulfur atom. This charge separation contributes to the molecule's high dipole moment and its efficacy as a polar aprotic solvent.

Quantitative data on the molecular geometry of sulfoxides have been extensively determined through experimental techniques such as gas-phase electron diffraction and X-ray crystallography, as well as computational methods. While specific experimental data for DESO is less abundant than for DMSO, computational studies provide valuable insights into its structural parameters.

| Parameter | Dimethyl Sulfoxide (DMSO) - Experimental (Gas-Phase Electron Diffraction) | This compound (DESO) - Computational (DFT) |

| Bond Lengths (Å) | ||

| S=O | 1.481 ± 0.003 | 1.512 |

| S-C | 1.809 ± 0.003 | 1.815 |

| C-C | - | 1.534 |

| C-H (avg.) | 1.100 ± 0.003 | 1.09 (avg.) |

| Bond Angles (degrees) | ||

| C-S-C | 96.6 ± 0.4 | 97.5 |

| O=S-C | 106.7 ± 0.3 | 106.9 |

| S-C-C | - | 110.2 |

| Dipole Moment (Debye) | 3.96 | 4.12 |

Note: Experimental data for DMSO is provided as a reference due to the limited availability of specific experimental data for DESO. Computational data for DESO is derived from Density Functional Theory (DFT) calculations.

Electronic Properties and Molecular Orbitals

The electronic properties of this compound are largely dictated by the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Understanding the energy levels and spatial distribution of these orbitals is crucial for predicting the molecule's reactivity and its interactions with other chemical species.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of sulfoxides. These studies indicate that the HOMO in sulfoxides is typically localized on the sulfur and oxygen atoms, specifically involving the lone pair on the sulfur and the p-orbitals of the oxygen. The LUMO, conversely, is often an antibonding σ* orbital associated with the S-C bonds.

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its UV-Vis absorption characteristics.

Experimental Protocols

A thorough understanding of the electron structure of this compound relies on a combination of experimental and computational techniques. Below are detailed methodologies for key experiments.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the precise molecular geometry (bond lengths, bond angles, and torsion angles) of volatile molecules in the gas phase.

Methodology:

-

Sample Preparation: A pure sample of this compound is vaporized under high vacuum.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the vaporized sample.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings.

-

Data Collection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed. By fitting a theoretical model of the molecule's structure to the experimental data, precise geometric parameters can be extracted.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms within a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation or cooling.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern.

-

Data Collection: The intensities and positions of the diffracted X-ray spots are collected using a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined and refined to yield a precise molecular structure.

Photoelectron Spectroscopy (PES)

Objective: To measure the ionization energies of electrons in a molecule, providing direct information about the energies of the molecular orbitals.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a high-energy monochromatic photon source (e.g., UV light for valence electrons, X-rays for core electrons).

-

Electron Ejection: The photons cause the ejection of electrons (photoelectrons) from the molecule.

-

Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

Spectrum Generation: The binding energy of the electrons is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons. A spectrum of photoelectron intensity versus binding energy is generated, where each peak corresponds to the ionization from a specific molecular orbital.

UV-Vis Spectroscopy

Objective: To study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable transparent solvent (e.g., ethanol, cyclohexane) of a known concentration is prepared.

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank sample containing only the solvent.

-

Measurement: The sample is placed in a cuvette in the spectrophotometer. The instrument passes a beam of UV-Vis light through the sample and measures the amount of light absorbed at each wavelength.

-

Spectrum Generation: An absorption spectrum is generated by plotting absorbance versus wavelength. The wavelength of maximum absorbance (λmax) corresponds to a specific electronic transition.

Relevance to Drug Development: The Role of Sulfoxides in Signaling Pathways

The sulfoxide functional group is not only a key feature of versatile solvents but also plays a significant role in biological systems, particularly in the context of oxidative stress and cellular signaling. This has important implications for drug development, where understanding the metabolic fate and biological interactions of sulfoxide-containing compounds is crucial.

A key signaling pathway involving sulfoxides is the methionine sulfoxide reductase (Msr) system. Methionine, an essential amino acid, is susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This oxidation can alter protein structure and function, contributing to cellular damage and the progression of various diseases.

The Msr enzymes (MsrA and MsrB) are a family of antioxidant enzymes that catalyze the reduction of methionine sulfoxide back to methionine, thereby repairing oxidative damage to proteins. This enzymatic system is a critical component of the cellular defense against oxidative stress.

The modulation of the Msr system presents a potential therapeutic target. For instance, enhancing the activity of Msr enzymes could be beneficial in conditions associated with high oxidative stress, such as neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease). Conversely, inhibiting Msr activity in certain cancer cells that rely on this system for survival could be a viable anticancer strategy.

Conclusion

The electron structure of this compound, characterized by its polar sulfoxide group and pyramidal geometry, underpins its unique properties as a solvent and its potential interactions in biological systems. While experimental data for DESO is not as extensive as for DMSO, computational studies provide a solid theoretical framework for understanding its electronic characteristics. The experimental techniques outlined in this guide are fundamental to further elucidating the detailed electronic and structural properties of DESO and other sulfoxide-containing molecules. For drug development professionals, an appreciation of the role of sulfoxides in biological pathways, such as the methionine sulfoxide reductase system, is critical for the design and development of novel therapeutics.

The Dawn of Sulfoxides: A Technical Guide to the Discovery and History of Diethyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction